

3-(Methylsulfonyl)benzoic acid molecular weight and mass spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Methylsulfonyl)benzoic acid

Cat. No.: B181073

[Get Quote](#)

An In-depth Technical Guide on **3-(Methylsulfonyl)benzoic Acid**: Molecular Weight and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties and mass spectrometry characteristics of **3-(Methylsulfonyl)benzoic acid**. The document includes detailed data, a standardized experimental protocol for mass spectrometric analysis, and a discussion of its expected fragmentation patterns, serving as a vital resource for its identification and characterization.

Core Physicochemical Data

3-(Methylsulfonyl)benzoic acid, with the CAS Number 5345-27-7, is an organic compound featuring both a carboxylic acid and a methylsulfonyl group attached to a benzene ring.[\[1\]](#)[\[2\]](#)[\[3\]](#) These functional groups dictate its chemical properties and are key to interpreting its mass spectrum. The fundamental quantitative data for this molecule are summarized below.

Property	Value	Source
Chemical Formula	<chem>C8H8O4S</chem>	[1] [2] [3]
Average Molecular Weight	200.21 g/mol	
Monoisotopic Mass	200.01432991 Da	[1]
CAS Number	5345-27-7	[1] [2] [3]
Empirical Formula (Hill)	<chem>C8H8O4S</chem>	
Topological Polar Surface Area	79.8 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For **3-(Methylsulfonyl)benzoic acid**, this technique is crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis. Electron Ionization (EI) is a common method for the analysis of small organic molecules, which typically induces reproducible fragmentation.[\[4\]](#)[\[5\]](#)

Predicted Fragmentation Pattern

Upon ionization in a mass spectrometer, the molecular ion ($[M]^{+ \cdot}$) of **3-(Methylsulfonyl)benzoic acid** is expected to undergo fragmentation at its chemically weakest bonds. The stable aromatic ring often results in a prominent molecular ion peak.[\[6\]](#) The primary fragmentation pathways are predicted to involve the carboxylic acid and methylsulfonyl functional groups.

- Loss of Hydroxyl Radical: A common fragmentation for benzoic acid derivatives is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical ($\cdot\text{OH}$, 17 Da).[\[6\]](#)[\[7\]](#) This would produce a stable acylium ion.

- Loss of Carboxyl Group: The entire carboxyl group can be lost as a $\cdot\text{COOH}$ radical (45 Da).
[\[6\]](#)[\[7\]](#)
- Loss of Methyl Radical: Cleavage of the $\text{S}-\text{CH}_3$ bond can lead to the loss of a methyl radical ($\cdot\text{CH}_3$, 15 Da).
- Loss of Sulfonyl Group: Fragmentation can involve the loss of the entire methylsulfonyl group ($\cdot\text{SO}_2\text{CH}_3$, 79 Da).
- Phenyl Cation Formation: Subsequent fragmentation of the benzoyl-type cations can lead to the loss of carbon monoxide (CO, 28 Da) to form a phenyl-type cation.[\[8\]](#)

The table below summarizes the predicted major fragments for **3-(Methylsulfonyl)benzoic acid**.

m/z Value (Predicted)	Ion Structure	Neutral Loss	Mass of Loss (Da)
200	$[\text{C}_8\text{H}_8\text{O}_4\text{S}]^+$	-	0
183	$[\text{C}_8\text{H}_8\text{O}_3\text{S}]^+$	$\cdot\text{OH}$	17
155	$[\text{C}_7\text{H}_5\text{O}_2\text{S}]^+$	$\cdot\text{COOH}$	45
185	$[\text{C}_7\text{H}_5\text{O}_4\text{S}]^+$	$\cdot\text{CH}_3$	15
121	$[\text{C}_7\text{H}_5\text{O}_2]^+$	$\cdot\text{SO}_2\text{CH}_3$	79
77	$[\text{C}_6\text{H}_5]^+$	CO, $\cdot\text{SO}_2\text{CH}_3$	107

Experimental Workflow and Protocols

Accurate mass measurement and structural elucidation require a robust experimental workflow. The following diagram and protocol outline a standard procedure for the analysis of **3-(Methylsulfonyl)benzoic acid** using mass spectrometry.

[Click to download full resolution via product page](#)

Caption: General workflow for mass spectrometry analysis of a small molecule.

Detailed Experimental Protocol

This protocol provides a general method for analyzing **3-(Methylsulfonyl)benzoic acid** using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Objective: To confirm the molecular weight and determine the fragmentation pattern of **3-(Methylsulfonyl)benzoic acid**.

Materials and Equipment:

- **3-(Methylsulfonyl)benzoic acid** sample
- High-purity solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate)
- Volumetric flasks and micropipettes
- GC-MS instrument equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 1 mg of **3-(Methylsulfonyl)benzoic acid**.
 - Dissolve the sample in 1 mL of a suitable high-purity solvent to create a 1 mg/mL stock solution.

- Perform a serial dilution to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
- Instrument Setup (Example Parameters):
 - Gas Chromatograph (GC):
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
 - Injection Volume: 1 µL (splitless mode)
 - Mass Spectrometer (MS):
 - Ion Source: Electron Ionization (EI)
 - Ionization Energy: 70 eV[5]
 - Source Temperature: 230°C
 - Mass Analyzer: Scan mode
 - Scan Range: m/z 40-400
- Analysis:
 - Inject a solvent blank to ensure system cleanliness.
 - Inject the prepared sample solution into the GC-MS system.
 - Acquire the data as the sample elutes from the GC column and is analyzed by the mass spectrometer.
- Data Processing and Interpretation:

- Identify the chromatographic peak corresponding to **3-(Methylsulfonyl)benzoic acid**.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak ($[M]^+$) at approximately m/z 200.
- Analyze the fragmentation pattern, identifying major fragment ions and corresponding neutral losses as predicted in Section 2.1.
- Compare the obtained spectrum with library data if available, or use fragmentation prediction tools to support structural elucidation.

This guide provides foundational information for the analysis of **3-(Methylsulfonyl)benzoic acid**, which is essential for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 3-methylsulfonylbenzoic acid [stenutz.eu]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. geo.fu-berlin.de [geo.fu-berlin.de]

- To cite this document: BenchChem. [3-(Methylsulfonyl)benzoic acid molecular weight and mass spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181073#3-methylsulfonyl-benzoic-acid-molecular-weight-and-mass-spectrometry\]](https://www.benchchem.com/product/b181073#3-methylsulfonyl-benzoic-acid-molecular-weight-and-mass-spectrometry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com